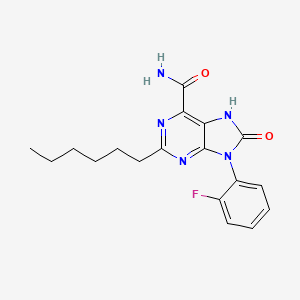

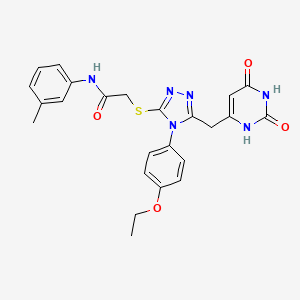

![molecular formula C16H16F3N3O2S B2400118 3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 303995-40-6](/img/structure/B2400118.png)

3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole” is a chemical compound with the molecular formula C16H16F3N3O2S and a molecular weight of 371.38 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H16F3N3O2S/c1-4-8-25-15-21-20-13 (10-14 (23-2)24-3)22 (15)12-7-5-6-11 (9-12)16 (17,18)19/h1,5-7,9,14H,8,10H2,2-3H3 .

Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Characterization

1,2,4-Triazoles, including derivatives similar to the specified compound, have been studied for their structural properties and potential applications in materials science. For instance, Slyvka et al. (2022) detailed the synthesis and structural characterization of a closely related triazole compound, providing insights into its potential applications in developing materials with nonlinear optical and magnetic properties (Slyvka et al., 2022).

Tautomerism and Structural Preferences

Buzykin et al. (2008) investigated tautomerism in similar 1,2,4-triazole compounds, focusing on their structure and the preferences for certain tautomers based on NMR, IR, and X-ray diffraction data. This research contributes to the understanding of the behavior of triazole derivatives in different chemical environments (Buzykin et al., 2008).

Photoinduced Reactions

Research by Gilgen et al. (1974) explored the photoinduced reactions of azirines and azirine-precursors, leading to the formation of 1,2,4-triazole derivatives. These findings are significant for understanding the photochemistry of triazole compounds and their potential applications in synthetic chemistry (Gilgen et al., 1974).

Antioxidative Activity

Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 1,2,4-triazole and screened them for antioxidative activity. This research is pertinent in exploring the potential therapeutic applications of triazole derivatives as antioxidants (Tumosienė et al., 2014).

Antimicrobial Evaluation

A study by Almajan et al. (2010) focused on synthesizing fused 1,2,4-triazoles and evaluating their antimicrobial activities. This research contributes to the potential use of triazole derivatives in developing new antimicrobial agents (Almajan et al., 2010).

Safety and Hazards

The safety information available indicates that this compound is associated with some hazards. The GHS pictograms indicate that it is classified under GHS07, which represents substances that can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-5-prop-2-ynylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2S/c1-4-8-25-15-21-20-13(10-14(23-2)24-3)22(15)12-7-5-6-11(9-12)16(17,18)19/h1,5-7,9,14H,8,10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGJFMIUNFDSRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC#C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

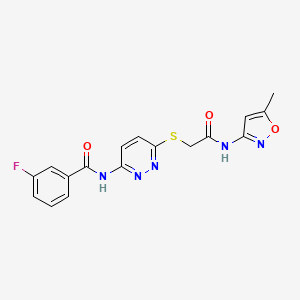

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2400040.png)

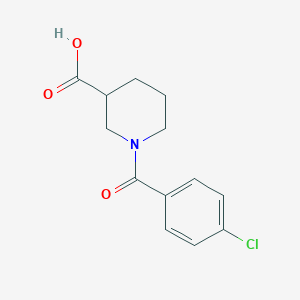

![9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2400041.png)

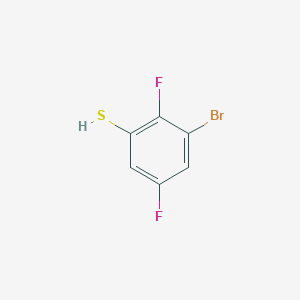

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)

![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)